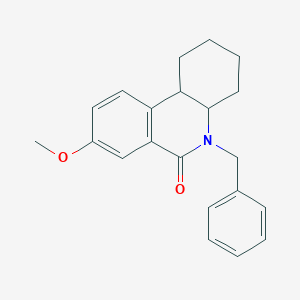![molecular formula C20H22N2O4 B289210 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289210.png)
2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, also known as MPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPA is a synthetic compound that was first synthesized in 2011 by researchers at the University of Texas at Austin. Since then, MPPA has been extensively studied for its potential as a therapeutic agent and as a tool for scientific research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is not fully understood, but it is believed to involve the binding of 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide to the sigma-2 receptor. This binding may lead to changes in cellular signaling pathways, which could have therapeutic implications for cancer treatment.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its potential as a tool for studying the sigma-2 receptor, 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has also been shown to have anti-inflammatory effects and to inhibit the growth of certain types of cancer cells. These effects make 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide a promising candidate for further research into its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is its selectivity for the sigma-2 receptor. This makes it a valuable tool for studying the role of this receptor in cancer biology. However, 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide also has some limitations for lab experiments. For example, it can be difficult to synthesize and purify 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, which can limit its availability for research.
Direcciones Futuras
There are many potential future directions for research on 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. One area of focus could be on the development of new synthetic methods for 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide that are more efficient and cost-effective. Another area of focus could be on the development of new therapeutic applications for 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, such as in the treatment of inflammatory diseases or other types of cancer. Additionally, further research could be conducted to better understand the mechanism of action of 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide and its potential as a tool for studying the sigma-2 receptor.
Métodos De Síntesis
The synthesis of 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide involves several steps, including the reaction of 4-methylphenol with chloroacetyl chloride to form 2-(4-methylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(4-morpholinylcarbonyl)phenylamine to form 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide. The synthesis of 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been widely studied for its potential applications in scientific research. One of the primary uses of 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide is as a tool to study the role of the sigma-2 receptor in cancer cells. The sigma-2 receptor is a protein that is overexpressed in many types of cancer cells, and 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide has been shown to bind selectively to this receptor. This makes 2-(4-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide a valuable tool for studying the role of the sigma-2 receptor in cancer biology.
Propiedades
Fórmula molecular |
C20H22N2O4 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-(4-methylphenoxy)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C20H22N2O4/c1-15-6-8-16(9-7-15)26-14-19(23)21-18-5-3-2-4-17(18)20(24)22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H,21,23) |
Clave InChI |
AHENEGJHPYMYCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)



![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
